molecular formula C13H12N4O2S B2879364 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 1428350-69-9

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No.: B2879364
CAS No.: 1428350-69-9
M. Wt: 288.33
InChI Key: DFFPQXGTZLNCPW-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide (CAS 1428350-69-9) is a synthetic organic compound with a molecular formula of C13H12N4O2S and a molecular weight of 288.33 g/mol . This chemical features a hybrid heterocyclic scaffold, incorporating pyrazole, thiazole, and furan rings connected by an ethyl carboxamide linker. Such a structure is of significant interest in medicinal chemistry and drug discovery, as both pyrazole and thiazole cores are recognized as privileged pharmacophores in the development of novel bioactive agents . Pyrazole-containing compounds, in particular, have been extensively researched and demonstrated a wide range of pharmacological activities, including potential anti-inflammatory and anticancer properties . Furthermore, related pyrazole-carboxamide derivatives have been reported in scientific literature to exhibit potent biological activity by targeting key enzymatic processes, such as mitochondrial function in pathogens, highlighting the therapeutic potential of this chemical class . As a result, this compound serves as a valuable chemical intermediate or reference standard for researchers investigating new pharmaceuticals, particularly in the fields of oncology and anti-infectives. It is also a crucial building block for the synthesis and screening of more complex molecules in high-throughput discovery programs. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-12(11-3-1-8-19-11)14-6-4-10-9-20-13(16-10)17-7-2-5-15-17/h1-3,5,7-9H,4,6H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFPQXGTZLNCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. It may bind to certain enzymes or receptors, altering their activity. The exact mechanism depends on the biological target and the specific functional groups involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules documented in patents and chemical databases. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Heterocycle Position Potential Implications Reference
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide Thiazole + pyrazole + furan Ethyl linker, pyrazole at thiazole-4 Thiazole-4 Enhanced lipophilicity, H-bonding capacity
(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(2-methyloxazol-4-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 187) Pyrrolidine + oxazole + thiazole Oxazole-4, methylthiazole-5, benzyl linker Oxazole-4 Reduced lipophilicity (vs. thiazole), metabolic stability
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (923226-70-4) Thiazole + furan Methoxybenzyl group, thiazole-2 substitution Thiazole-2 Altered conformational flexibility, solubility
N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide Phenyl + pyrazole + sulfamide Pyridinyl sulfamide, phenyl linker Pyrazole at phenyl Polar interactions, potential protease inhibition

Key Observations

Heterocycle Type and Position: The target compound’s thiazole-4-pyrazole substitution distinguishes it from Example 187 (oxazole-4) and 923226-70-4 (thiazole-2) . Substitution at thiazole-4 (target compound) versus thiazole-2 (923226-70-4) alters electronic distribution and steric interactions, which could influence binding to biological targets.

Linker and Functional Groups :

  • The ethyl linker in the target compound provides flexibility, whereas Example 187 employs a rigid benzyl group , which may restrict conformational adaptability .
  • The furan-2-carboxamide group in the target compound and 923226-70-4 contrasts with the sulfamide in the pyridine derivative , impacting polarity and hydrogen-bonding capacity.

Example 187 and related patent compounds likely employ peptide-like coupling or heterocyclic alkylation .

Hypothetical Activity Profiles

  • Kinase Inhibition: Thiazole-pyrazole hybrids are known to target ATP-binding pockets in kinases. The target compound’s structure may favor interactions with residues in kinases like JAK2 or EGFR, similar to FDA-approved thiazole-containing drugs.
  • Antimicrobial Activity : The furan moiety’s electron-rich nature could enhance activity against bacterial efflux pumps, as seen in nitrofurantoin analogs.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features several heterocyclic structures, including pyrazole, thiazole, and furan moieties. Its molecular formula is C11H14N4O2SC_{11}H_{14}N_{4}O_{2}S, with a molecular weight of 298.4 g/mol . The unique arrangement of functional groups contributes to its solubility and reactivity, making it a candidate for drug design.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Antitumor Activity :
Studies have shown that derivatives of pyrazole and thiazole can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). One study reported an IC50 value of 0.01 µM against the MCF7 cell line for a related pyrazole derivative .

Anti-inflammatory Properties :
Pyrazole-containing compounds are recognized for their anti-inflammatory effects. Recent advancements highlight their role in inhibiting inflammatory pathways, which may contribute to therapeutic strategies against chronic inflammatory diseases .

Antimicrobial Activity :
The presence of thiazole and pyrazole rings has been associated with antimicrobial properties. Research shows that these compounds can inhibit the growth of various pathogens, including resistant strains of bacteria .

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many studies focus on the compound's potential to inhibit key enzymes involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .
  • Cell Cycle Arrest : Research indicates that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for their antitumor activity.
  • Binding Affinity Studies : Interaction studies employing techniques like molecular docking have been utilized to assess the binding affinity of the compound with various targets, providing insights into its pharmacodynamics.

Case Studies and Research Findings

Study Findings IC50 Values
Xia et al.Evaluated antitumor activity of pyrazole derivatives49.85 µM (against specific cancer lines)
Li et al.Assessed cytotoxicity against A549 cell lines0.39 ± 0.06 µM (maximum autophagy observed)
Mohareb et al.Developed novel pyrazole derivatives with anticancer potential0.01 µM (MCF7), 0.03 µM (NCI-H460)

Preparation Methods

Hantzsch Thiazole Synthesis with Pyrazole Substitution

The Hantzsch thiazole synthesis remains a cornerstone for constructing 2,4-disubstituted thiazoles. For this target, 2-(1H-pyrazol-1-yl)thiazole derivatives are synthesized via condensation of α-bromoketones with pyrazole-containing thioamides. For example, reacting 1H-pyrazole-1-carbothioamide with 2-bromo-1-(2-aminoethyl)ketone in ethanol at reflux yields 4-(2-aminoethyl)-2-(1H-pyrazol-1-yl)thiazole (Figure 1A). Key considerations include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while ethanol balances cost and environmental impact.
  • Temperature : Reflux conditions (78–80°C) accelerate cyclization but may necessitate Boc protection of the ethylamine group to prevent side reactions.

Yields for this step typically range from 70–85%, with purity confirmed via $$ ^1H $$-NMR (δ 7.3–8.1 ppm for pyrazole protons) and IR spectroscopy (C=N stretch at 1640–1680 cm$$^{-1}$$).

Multicomponent Neat Reactions

Recent advances in solvent-free methodologies offer greener alternatives. A one-pot reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one , thiosemicarbazide , and 1H-pyrazole-1-carbaldehyde under mechanical grinding produces 4-hydroxy-3-[2-(1H-pyrazol-1-yl)thiazol-4-yl]-6-methylpyran-2-one. While this intermediate lacks the ethyl spacer, subsequent cleavage of the pyranone ring via hydrolysis introduces carboxylic acid groups for further functionalization (Figure 1B).

Furan-2-Carboxamide Coupling

Acylation with Furan-2-Carbonyl Chloride

The final step involves reacting 4-(2-aminoethyl)-2-(1H-pyrazol-1-yl)thiazole with furan-2-carbonyl chloride in dichloromethane (DCM) containing triethylamine (Et$$_3$$N) at 0°C. This Schotten-Baumann-type reaction proceeds quantitatively within 2 hours, yielding the target compound (Figure 1C). Critical parameters include:

  • Base selection : Et$$_3$$N effectively scavenges HCl, preventing protonation of the amine nucleophile.
  • Temperature control : Low temperatures minimize furan ring decomposition.

Post-reaction workup includes washing with 1N HCl (to remove excess Et$$_3$$N) and brine, followed by recrystallization from ethanol. Final characterization via $$ ^13C $$-NMR confirms the carboxamide carbonyl at δ 165–168 ppm.

Alternative Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between furan-2-carboxylic acid and the ethylamine intermediate. This method, conducted in DMF at 25°C, achieves 88–92% yield but requires rigorous drying to prevent side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Hantzsch + Acylation 78 95 Scalable, minimal protection steps Requires toxic α-bromoketones
Multicomponent + EDC 85 97 Solvent-free, green chemistry Low atom economy for pyranone route
Reductive Amination 90 98 High regioselectivity Costly cyanoborohydride reagents

Mechanistic Insights and Side Reactions

Thiazole Ring Formation Dynamics

The Hantzsch mechanism proceeds via nucleophilic attack of thioamide sulfur on the α-bromoketone, followed by cyclodehydration. Competing pathways may generate regioisomeric thiazoles if substituents lack steric or electronic bias.

Furan Ring Stability

Prolonged exposure to acidic conditions during acylation can protonate the furan oxygen, leading to ring-opening polymerization. This is mitigated by maintaining pH > 6 and using non-polar solvents.

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